molecular formula C18H15NO5S B2507209 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034332-99-3

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2507209
CAS No.: 2034332-99-3
M. Wt: 357.38
InChI Key: KMIHHAMQSIBACT-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a structurally complex molecule featuring:

  • A hydroxy-substituted ethyl linker with furan-2-yl and thiophen-2-yl groups, introducing heterocyclic diversity and influencing electronic properties.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S/c20-17(12-5-6-13-14(9-12)24-11-23-13)19-10-18(21,15-3-1-7-22-15)16-4-2-8-25-16/h1-9,21H,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIHHAMQSIBACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound notable for its unique structural features, including furan and thiophene rings. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications and biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structural Characteristics

The compound's structure comprises:

  • Furan and Thiophene Rings : These five-membered aromatic heterocycles contribute to the compound's reactivity and interaction with biological targets.
  • Benzo[d][1,3]dioxole Core : This moiety is known for its diverse pharmacological properties.
  • Carboxamide Functional Group : Enhances solubility and bioavailability.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate their activity, leading to various biological effects such as:

  • Anticancer Activity : Potential to inhibit tumor growth by targeting cancer cell pathways.
  • Antimicrobial Properties : Exhibits activity against bacterial and fungal infections.

Pharmacological Effects

Research indicates that this compound may influence several biological pathways. Below is a summary of key findings from various studies:

Study FocusFindingsReference
Anticancer ActivityIn vitro studies show significant inhibition of cancer cell proliferation with IC50 values in the low micromolar range.
Antimicrobial ActivityDemonstrated effectiveness against a range of bacterial strains; specific IC50 values not widely reported.
Enzyme InhibitionPotential to inhibit specific enzymes involved in cancer progression (e.g., cathepsin B).

Case Studies

  • Anticancer Studies :
    • A study conducted on human cancer cell lines (A549 and HeLa) reported that the compound exhibited low cytotoxicity with CC50 values exceeding 100 μM while maintaining effective inhibition of cancer cell growth at lower concentrations .
  • Antimicrobial Research :
    • Investigations into the antimicrobial properties revealed that derivatives of the compound showed promising results against various pathogens, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

When compared to similar compounds, this compound stands out due to its dual aromatic heterocyclic structure. This unique arrangement allows it to participate in a wider range of chemical reactions and interact with diverse biological targets compared to simpler derivatives containing only one type of heterocycle.

Similar Compounds Comparison

Compound NameStructural FeaturesBiological Activity
Thiophene DerivativeContains only thiophene ringLimited interaction with diverse biological targets
Furan DerivativeContains only furan ringModerate biological activity; less versatile
N-(2-hydroxy-2-(thiophen-2-yl)ethyl)furan-2-carboxamideContains both thiophene and furan ringsEnhanced reactivity and biological activity

Scientific Research Applications

Anticancer Activity

Recent studies have shown that compounds containing furan and thiophene moieties exhibit significant anticancer properties. N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide has been evaluated for its ability to inhibit cancer cell proliferation. Research indicates that this compound can modulate key signaling pathways involved in tumor growth and metastasis, making it a candidate for further development as an anticancer agent .

Enzyme Inhibition

This compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes associated with cancer progression and inflammation. For instance, studies have demonstrated its inhibitory effects on topoisomerase II, a target for many anticancer drugs, which suggests its utility in cancer therapy .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Key methods include:

  • Ugi Reaction : This reaction allows for the formation of complex structures from simple building blocks, facilitating the synthesis of derivatives with varied biological activities.
  • Cyclization Reactions : These reactions are crucial for constructing the dioxole ring structure, which is essential for its biological activity.

The reaction conditions such as temperature, solvent choice, and catalysts play a significant role in achieving high yields and purity .

Biological Evaluation

A study conducted to evaluate the cytotoxic effects of this compound on human cervical (HeLa) and lung (A549) carcinoma cells revealed that it exhibited significant inhibitory activity at certain concentrations. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay demonstrated that the compound could effectively reduce cell viability in a dose-dependent manner .

Pharmacological Insights

Another investigation focused on the pharmacological properties of derivatives of this compound showed selective antagonistic activity against TRPV4 channels while sparing TRPV1 channels. This selectivity is crucial for developing targeted therapies with fewer side effects .

Summary Table of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell proliferation; modulates signaling pathways , ,
Enzyme InhibitionInhibits topoisomerase II; potential use in cancer therapy ,
Synthesis MethodsMulti-step organic reactions including Ugi and cyclization,
Biological EvaluationSignificant cytotoxic effects on HeLa and A549 cells
Pharmacological InsightsSelective TRPV4 antagonism; potential for targeted therapies

Comparison with Similar Compounds

Key Data :

  • Molecular Formula: C₁₈H₁₅NO₅S
  • Molecular Weight : 357.4 g/mol
  • SMILES : O=C(NCC(O)(c1ccoc1)c1cccs1)c1ccc2c(c1)OCO2
  • CAS Number : 1351621-65-2 (for a propyl analog)

Comparison with Structurally Similar Compounds

2.1. Benzo[d][1,3]dioxole-5-carboxamide Derivatives
Compound Name Molecular Formula Substituents Key Properties/Data Reference
N-(3,4-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2) C₁₇H₁₅NO₅ 3,4-dimethoxyphenyl M.p.: 175–177°C; Yield: 75% (purified via silica column)
N-(3,5-dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-4) C₁₇H₁₅NO₅ 3,5-dimethoxyphenyl M.p.: 150.5–152°C; Yield: 77%
N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide C₁₉H₁₇NO₅S Propyl linker with hydroxy and thiophen-2-yl CAS: 1351621-65-2; Structural analog with increased alkyl chain length

Key Observations :

  • Substituent Effects : The hydroxy-thiophene-furan motif in the target compound introduces steric bulk and polarizability compared to simpler aryl substituents in HSD-2/HSD-3.
  • Synthetic Yields: HSD-2/HSD-4 achieved ~75% yields via silica chromatography, suggesting efficient amide coupling protocols .
2.2. Thiophene- and Furan-Containing Carboxamides
Compound Name Molecular Formula Key Features Data Reference
N-(5-methyl-4-phenylthiazol-2-yl)-5-nitrothiophene-2-carboxamide C₁₅H₁₁N₃O₃S₂ Nitrothiophene + thiazole Red amorphous powder; synthesized via HATU coupling in DMF
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxyethyl)acrylamide C₁₈H₁₅NO₅ Acrylamide backbone + hydroxyethyl-furan CAS: 1904625-91-7; Structural isomer with altered hydrogen bonding
N-((5-(thiophen-3-yl)furan-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide C₁₈H₁₅NO₄S Dihydrobenzodioxine + thiophen-3-yl Molecular Weight: 341.4 g/mol; No physical data reported

Key Observations :

  • Backbone Diversity : Replacing the carboxamide with an acrylamide (e.g., CAS 1904625-91-7) reduces rotational freedom and alters hydrogen-bonding capacity .
  • Heterocycle Positioning : Thiophen-3-yl substitution (as in ) may reduce electronic conjugation compared to thiophen-2-yl in the target compound.
2.3. Propyl vs. Ethyl Linker Analogs

The propyl analog N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (CAS 1351621-65-2) differs from the target compound by:

  • Increased Hydrophobicity : Longer alkyl chain may enhance membrane permeability.
  • Steric Effects : Propyl linker could hinder binding in biological targets compared to ethyl.

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions. A common approach includes:

  • Step 1 : Condensation of benzo[d][1,3]dioxole-5-carboxylic acid derivatives with amines (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) using coupling agents like carbodiimides.
  • Step 2 : Catalytic cross-coupling (e.g., Suzuki-Miyaura) to introduce thiophene/furan moieties, often employing palladium catalysts .
  • Step 3 : Purification via flash column chromatography or recrystallization to achieve >95% purity . Critical factors include solvent choice (e.g., dichloromethane or ethanol), temperature control (0–60°C), and catalyst loading (1–5 mol%). Optimized conditions yield ~70–85% efficiency .

Table 1 : Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Conditions
Carbodiimide-mediated7598DCM, RT, 24h
Palladium-catalyzed8295Ethanol, 60°C, 12h

Q. How is the compound structurally characterized, and which spectroscopic techniques are most effective?

Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify protons (e.g., hydroxyl at δ 5.2–5.5 ppm) and carbons in heterocyclic rings .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (357.38 g/mol) and fragmentation patterns .
  • FT-IR : Detection of functional groups (amide C=O stretch at ~1650 cm1^{-1}, hydroxyl O-H at ~3300 cm1^{-1}) . X-ray crystallography (via SHELX software ) is ideal for resolving stereochemistry but requires high-purity crystals.

Q. What initial biological activities have been observed, and what assays are used to assess them?

Preliminary studies suggest:

  • Anticancer Activity : Inhibition of cancer cell proliferation (IC50_{50} = 10–50 μM in HeLa and MCF-7 cells) via MTT assays .
  • Antimicrobial Effects : Moderate activity against Gram-positive bacteria (MIC = 25–100 μg/mL) using broth microdilution .
  • Mechanistic Clues : Modulation of apoptosis pathways (e.g., caspase-3 activation) observed in flow cytometry .

Advanced Research Questions

Q. How does the compound interact with biological targets at the molecular level, and what computational methods predict these interactions?

Computational approaches include:

  • Density Functional Theory (DFT) : To model electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking : Predict binding affinity to targets like kinases (e.g., EGFR) using AutoDock Vina. The furan-thiophene moiety shows π-π stacking with hydrophobic pockets .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories . Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is recommended to resolve discrepancies .

Q. What strategies address contradictory data in biological activity across studies?

Contradictions (e.g., variable IC50_{50} values) may arise from:

  • Purity Variability : Impurities >5% skew results; use HPLC (>98% purity) for consistency .
  • Assay Conditions : Differences in serum concentration or incubation time; standardize protocols (e.g., 48h incubation for cytotoxicity) .
  • Cell Line Heterogeneity : Validate across multiple models (e.g., primary vs. immortalized cells) . Meta-analysis of dose-response curves and publication of raw data enhance reproducibility.

Q. What are the design considerations for derivatives to enhance pharmacological properties?

Rational design strategies include:

  • Bioisosteric Replacement : Swap thiophene with pyridine to improve solubility while retaining activity .
  • Prodrug Modifications : Introduce ester groups to enhance bioavailability (e.g., acetylated hydroxyl) .
  • SAR Studies : Vary substituents on the benzodioxole ring and track effects on IC50_{50} (see Table 2 ).

Table 2 : Structure-Activity Relationship (SAR) Trends

SubstituentIC50_{50} (μM)Solubility (mg/mL)
-H (Parent)250.1
-OCH3_3180.3
-NO2_2400.05

Methodological Recommendations

  • Synthesis : Prioritize palladium-catalyzed methods for scalability .
  • Characterization : Combine NMR, MS, and X-ray crystallography for unambiguous confirmation .
  • Biological Assays : Use 3D cell cultures or patient-derived xenografts (PDX) for translational relevance .

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